molecular formula C36H27N B13643820 3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline

3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline

Cat. No.: B13643820
M. Wt: 473.6 g/mol
InChI Key: SVSOWMWYQCIIBC-UHFFFAOYSA-N
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Description

3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by its multiple phenyl groups attached to an aniline core, making it a versatile molecule in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline is unique due to its specific arrangement of phenyl groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C36H27N

Molecular Weight

473.6 g/mol

IUPAC Name

3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline

InChI

InChI=1S/C36H27N/c1-4-10-27(11-5-1)28-16-18-29(19-17-28)30-20-22-33(23-21-30)37-34-24-25-35(31-12-6-2-7-13-31)36(26-34)32-14-8-3-9-15-32/h1-26,37H

InChI Key

SVSOWMWYQCIIBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC(=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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